molecular formula C14H13F3N2O4 B8137312 Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B8137312
M. Wt: 330.26 g/mol
InChI Key: GIRPKWWCXOSCEX-UHFFFAOYSA-N
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Description

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with diethyl 2,3-pyridinedicarboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

diethyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4/c1-3-22-12(20)10-9-6-5-8(14(15,16)17)7-19(9)18-11(10)13(21)23-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRPKWWCXOSCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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